molecular formula C14H24BrNO2 B6180773 tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate CAS No. 2613299-09-3

tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate

Cat. No.: B6180773
CAS No.: 2613299-09-3
M. Wt: 318.2
InChI Key:
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Description

Tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate, also known as TBOC, is a synthetic compound that has been used in scientific research since the early 2000s. TBOC is a versatile compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a highly useful reagent for the synthesis of various compounds and has been used in numerous laboratory experiments. TBOC is a brominated derivative of indole-1-carboxylic acid, and is composed of a tert-butyl group, a bromomethyl group, and an octahydroindole ring.

Mechanism of Action

Tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate is a brominated derivative of indole-1-carboxylic acid, and its mechanism of action is similar to that of indole-1-carboxylic acid. This compound can act as a substrate for various enzymes, including cytochrome P450 enzymes, and can be metabolized to various products. Additionally, this compound can act as an inhibitor of certain enzymes, such as proteases, and can also act as a modulator of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of certain enzymes, such as proteases, and can also act as an agonist of certain G-protein coupled receptors. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative effects, and can also act as an inhibitor of certain cellular processes, such as cell proliferation.

Advantages and Limitations for Lab Experiments

The use of tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it has a wide range of applications in various fields of research. However, there are also several limitations to the use of this compound. It can be toxic in high concentrations, and can also be difficult to purify. Additionally, it can be difficult to control the concentration of this compound in a reaction, and the reaction can be slow.

Future Directions

The use of tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate in scientific research is still in its early stages, and there are many potential future directions for its use. This compound could be used to develop new drugs and drug delivery systems, as well as to study the structure and function of proteins. Additionally, this compound could be used to study the mechanisms of enzyme-catalyzed reactions, and to develop new methods for the synthesis of various compounds. This compound could also be used to study the effects of various compounds on cellular processes, such as cell proliferation, and to develop new methods for the detection of various compounds. Finally, this compound could be used to develop new methods for the synthesis of peptides, peptidomimetics, and nucleic acid analogs.

Synthesis Methods

Tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate can be synthesized using a variety of methods. The most common method involves the reaction of tert-butyl bromide with indole-1-carboxylic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of this compound and a byproduct, potassium bromide. The reaction can be carried out in a variety of solvents, such as dichloromethane, and can be catalyzed by a variety of catalysts, such as palladium on carbon.

Scientific Research Applications

Tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate has been used extensively in scientific research due to its versatility and unique properties. It has been used in the synthesis of various compounds, including drugs and other biologically active molecules. This compound has also been used in the synthesis of peptides, peptidomimetics, and nucleic acid analogs. Additionally, this compound has been used to study the structure and function of proteins, to study enzyme-catalyzed reactions, and to develop new drug delivery systems.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate involves the protection of the carboxylic acid group, followed by the bromination of the indole ring, and finally the esterification of the protected carboxylic acid with tert-butyl alcohol.", "Starting Materials": [ "Indole", "Bromine", "Sodium hydroxide", "Di-tert-butyl dicarbonate", "Tert-butyl alcohol", "Triethylamine", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Indole is treated with bromine and sodium hydroxide to form 2-bromoindole.", "2-bromoindole is then treated with di-tert-butyl dicarbonate and triethylamine to protect the carboxylic acid group, forming 2-(tert-butoxycarbonyl)indole.", "2-(tert-butoxycarbonyl)indole is then treated with formaldehyde and hydrogen chloride to form (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylic acid.", "(2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylic acid is then esterified with tert-butyl alcohol in the presence of methanol and ethyl acetate to form tert-butyl (2S,3aS,7aS)-2-(bromomethyl)-octahydro-1H-indole-1-carboxylate.", "The final product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent." ] }

2613299-09-3

Molecular Formula

C14H24BrNO2

Molecular Weight

318.2

Purity

95

Origin of Product

United States

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